molecular formula C23H28N2O5 B3226359 D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanyl- CAS No. 125511-90-2

D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanyl-

Cat. No.: B3226359
CAS No.: 125511-90-2
M. Wt: 412.5 g/mol
InChI Key: NNOBHAOOLCEJBL-RTBURBONSA-N
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Description

D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanyl-: is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanyl- typically involves the protection of the amino group of D-phenylalanine using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanyl- involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amino group can participate in further reactions, facilitating the formation of peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

  • L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanyl-
  • D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl-
  • D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-2-hydroxy-

Uniqueness

D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanyl- is unique due to its specific stereochemistry and the presence of the Boc protecting group. This makes it particularly useful in the synthesis of peptides with defined stereochemistry, which is crucial for the biological activity of the resulting peptides .

Biological Activity

D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanyl- (commonly referred to as BOC-D-Phenylalanine) is a derivative of the amino acid phenylalanine. This compound is notable for its applications in biochemical research and pharmaceutical development due to its unique structural properties and biological activities.

  • Molecular Formula : C14H19NO4
  • Molecular Weight : 265.31 g/mol
  • CAS Number : 18942-49-9
  • Solubility : Insoluble in water; soluble in organic solvents.
PropertyValue
Molecular FormulaC14H19NO4
Molecular Weight (g/mol)265.31
CAS Number18942-49-9
SolubilityInsoluble in water, soluble in organic solvents

Research indicates that D-Phenylalanine can influence various biological pathways. Notably, it has been observed to impair insulin signaling and glucose uptake, which may have implications for metabolic disorders such as Type 2 Diabetes (T2D). A study demonstrated that increased levels of phenylalanine could modify insulin receptor beta (IRβ), leading to reduced insulin signaling effectiveness and impaired glucose metabolism in mice models .

Clinical Implications

  • Type 2 Diabetes : Elevated levels of phenylalanine have been linked to the onset of insulin resistance and T2D. In a controlled study, mice fed a diet enriched with phenylalanine exhibited significant alterations in insulin signaling pathways, correlating with the development of T2D symptoms over time .
  • Pain Management : D-Phenylalanine has been explored for its potential analgesic properties. It is thought to inhibit the breakdown of endorphins, thereby enhancing pain relief. Clinical observations suggest that it may be beneficial for patients suffering from chronic pain conditions.
  • Neurotransmitter Regulation : As a precursor to neurotransmitters, phenylalanine may play a role in the synthesis of dopamine and norepinephrine, impacting mood regulation and cognitive function.

Case Study 1: Insulin Resistance in Mice

A study conducted on db/db mice demonstrated that dietary phenylalanine significantly increased blood levels of this amino acid, leading to insulin resistance. The mice exhibited a marked decrease in glucose uptake following insulin administration after being fed a high phenylalanine diet for six months .

Case Study 2: Chronic Pain Management

In clinical settings, patients with fibromyalgia reported improved pain management outcomes when supplemented with D-Phenylalanine. The compound was administered as part of a multimodal approach to pain management, highlighting its potential role as an adjunct therapy .

Research Findings

Recent studies have focused on the biochemical pathways influenced by D-Phenylalanine:

  • Insulin Signaling Modification : Phenylalanine's interaction with IRβ suggests it may act as a modulator of insulin sensitivity, potentially providing insights into therapeutic targets for diabetes management .
  • Endorphin Stability : D-Phenylalanine may stabilize endorphin levels by inhibiting their degradation, thus prolonging their analgesic effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Boc-protected D-phenylalanine derivatives, and how do reaction conditions influence yield?

The compound is synthesized via Boc (tert-butoxycarbonyl) protection of D-phenylalanine. A common method involves reacting D-phenylalanine with di-tert-butyl dicarbonate (Boc anhydride) in a basic aqueous/organic biphasic system (e.g., water and dioxane) at 0–25°C. Catalytic 4-dimethylaminopyridine (DMAP) can enhance efficiency . Yield optimization requires pH control (pH ~8–9) and inert atmospheres to prevent side reactions like racemization. Purity is typically confirmed via HPLC or TLC using silica gel plates .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying stereochemistry and Boc-group incorporation. Mass spectrometry (MS) confirms molecular weight (e.g., C₂₉H₃₀N₂O₆ has a theoretical MW of 502.56 g/mol). X-ray crystallography, as demonstrated for structurally similar compounds, provides definitive confirmation of crystal packing and bond angles (e.g., triclinic crystal system with α = 88.884°, β = 82.681°, γ = 87.306°) .

Q. How should researchers handle solubility challenges during peptide synthesis applications?

The compound’s solubility varies with solvent polarity. In aqueous buffers (pH 7.4), solubility is limited (~3.9 × 10⁻⁴ g/L), but polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) improve dissolution. Pre-activation with coupling reagents (e.g., HBTU or HATU) in DMF enhances reactivity in solid-phase peptide synthesis .

Advanced Research Questions

Q. What experimental strategies mitigate racemization during peptide bond formation with this D-configured amino acid?

Racemization risks increase under basic conditions or elevated temperatures. Use coupling reagents like Oxyma Pure/DIEA in DMF at 0–4°C to minimize epimerization. Monitoring via circular dichroism (CD) spectroscopy or chiral HPLC ensures stereochemical fidelity. Evidence suggests D-amino acids exhibit slower racemization kinetics than L-forms under identical conditions .

Q. How does the Boc protection group impact stability during long-term storage or acidic deprotection?

The Boc group is stable at neutral pH but cleaved by trifluoroacetic acid (TFA) or HCl in dioxane. Accelerated stability studies (e.g., 40°C/75% RH) show <5% degradation over 6 months when stored desiccated at –20°C. Comparative data for Boc-protected serine derivatives indicate similar degradation pathways (hydrolysis and tert-butyl group loss) .

Q. What contradictions exist in reported solubility data, and how can they be resolved experimentally?

Discrepancies in solubility (e.g., 3.9 × 10⁻⁴ g/L at pH 7.4 vs. higher values in organic solvents) arise from measurement protocols. Standardize methods using shake-flask techniques with UV-Vis or LC-MS quantification. Control variables like temperature (±0.1°C) and ionic strength to ensure reproducibility .

Q. How does the compound’s stereochemistry influence its incorporation into non-ribosomal peptide chains?

D-Phenylalanine residues disrupt α-helix formation but enhance resistance to proteolytic degradation. In synthetic antimicrobial peptides, D-configuration improves bioavailability and target specificity. Comparative studies with L-isomers show altered binding kinetics to enzymes like tyrosinase .

Q. Methodological Considerations

Q. What protocols validate the absence of residual solvents or by-products post-synthesis?

Gas chromatography (GC) with flame ionization detection quantifies residual DCM or DMF (limits: <500 ppm per ICH guidelines). LC-MS identifies by-products such as de-Boc derivatives or dimerization artifacts. Example: A 2022 study reported 99.2% purity after silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) .

Q. How can researchers optimize coupling efficiency in solid-phase peptide synthesis using this derivative?

Pre-activate the compound with HATU (1.1 equiv) and DIEA (2 equiv) in DMF for 5 minutes before adding to resin-bound peptides. Kinetic studies show >95% coupling yield at 25°C for 2 hours. Use Kaiser tests or FTIR to monitor reaction completion .

Q. Safety and Compliance

Q. What are the critical safety precautions for handling this compound in laboratory settings?

Wear nitrile gloves and safety goggles due to potential respiratory and skin irritation (GHS Category 2). Store in amber vials under nitrogen at –20°C to prevent moisture absorption and oxidation. Spills should be neutralized with sodium bicarbonate and disposed via hazardous waste protocols .

Properties

IUPAC Name

(2R)-2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5/c1-23(2,3)30-22(29)25-18(14-16-10-6-4-7-11-16)20(26)24-19(21(27)28)15-17-12-8-5-9-13-17/h4-13,18-19H,14-15H2,1-3H3,(H,24,26)(H,25,29)(H,27,28)/t18-,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOBHAOOLCEJBL-RTBURBONSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanyl-
D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanyl-
D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanyl-
D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanyl-
D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanyl-
D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanyl-

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